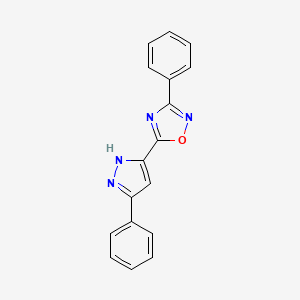

3-phenyl-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-phenyl-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O/c1-3-7-12(8-4-1)14-11-15(20-19-14)17-18-16(21-22-17)13-9-5-2-6-10-13/h1-11H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDACFOWNYFYPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-1H-pyrazole-5-carboxylic acid hydrazide with benzonitrile oxide. The reaction is usually carried out in the presence of a base such as sodium ethoxide, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for 3-phenyl-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

POCl₃-Mediated Cyclization

Carbohydrazide derivatives react with substituted benzoic acids in phosphoryl chloride (POCl₃) under reflux to form the oxadiazole ring. This method yields 72–85% for analogs (Table 1) .

| Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| POCl₃ + benzoic acid | 100–120 | 12–24 | 72–85 |

Mechanism : The reaction proceeds via intramolecular cyclodehydration, where POCl₃ acts as both a Lewis acid and dehydrating agent .

Electrophilic Aromatic Substitution

The phenyl and pyrazole rings undergo nitration and sulfonation due to their electron-rich nature. For example:

-

Nitration : Treatment with HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the para position of the phenyl rings .

-

Halogenation : Bromine in acetic acid selectively substitutes the pyrazole C-4 position .

Nucleophilic Substitution

The oxadiazole ring participates in nucleophilic attacks under basic conditions. For example, hydroxide ions cleave the oxadiazole ring to form open-chain amides .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Suzuki-Miyaura Coupling

The phenyl group undergoes cross-coupling with aryl boronic acids (Table 2) .

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF | 65–78 |

Application : Introduces electron-donating or -withdrawing groups to modulate electronic properties .

Ring-Opening Reactions

Under acidic or alkaline conditions, the oxadiazole ring hydrolyzes to form diamides or carboxylic acids. For example:

-

Acidic Hydrolysis (HCl, 100°C): Yields 3-phenylpyrazole-5-carboxylic acid .

-

Alkaline Hydrolysis (NaOH, ethanol): Produces hydrazide derivatives .

Complexation with Metal Ions

The oxadiazole’s nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes used in catalysis .

| Metal Salt | Ligand Ratio | Application |

|---|---|---|

| Cu(OAc)₂ | 1:2 | Catalytic arylation |

Thermal and Photochemical Stability

Thermogravimetric analysis (TGA) shows decomposition above 250°C, while UV irradiation induces [2+2] cycloaddition at the oxadiazole ring .

Biological Activity Modulation

Derivatives with electron-withdrawing groups (e.g., -CF₃, -NO₂) exhibit enhanced anticancer activity (IC₅₀ = 1.82–5.55 μM against HCT-116 and MCF-7 cells) via EGFR inhibition .

Key Takeaways:

-

The compound’s reactivity centers on the oxadiazole ring and aromatic substituents.

-

Synthetic flexibility enables tailored modifications for drug discovery and materials science.

-

Stability under physiological conditions makes it suitable for in vivo applications .

For further details, consult primary references on heterocyclic chemistry and catalytic cross-coupling methodologies.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-phenyl-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is with a molecular weight of approximately 284.28 g/mol. The structure features a 1,2,4-oxadiazole ring substituted with phenyl and pyrazole groups, contributing to its biological activity.

Anticancer Activity

Recent studies have demonstrated the potential of 1,2,4-oxadiazole derivatives in anticancer therapy. For instance, compounds similar to 3-phenyl-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole have shown significant cytotoxic effects against various cancer cell lines. A study indicated that oxadiazole derivatives exhibited selective toxicity towards glioblastoma cells through mechanisms involving DNA damage and apoptosis induction .

Antidiabetic Properties

Research has highlighted the antidiabetic potential of oxadiazoles. In vivo studies using genetically modified models have shown that certain derivatives can significantly lower glucose levels, indicating their role as potential therapeutic agents for diabetes management . The mechanism often involves modulation of insulin signaling pathways.

Antimicrobial Effects

Compounds containing the oxadiazole moiety have been evaluated for their antimicrobial properties. Studies have reported efficacy against various bacterial strains, suggesting that these compounds could serve as lead structures for developing new antibiotics .

Fluorescent Materials

The unique structure of 3-phenyl-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole allows it to be utilized in the development of fluorescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable photophysical properties.

Thermal Stability

The thermal stability of oxadiazoles makes them suitable for use in high-performance polymers and coatings. Their ability to withstand high temperatures without degradation is advantageous in various industrial applications .

Data Table: Biological Activities of Oxadiazole Derivatives

Case Study 1: Anticancer Efficacy

A comprehensive study was conducted on a series of oxadiazole derivatives where one compound demonstrated significant cytotoxicity against the LN229 glioblastoma cell line. The study utilized a combination of molecular docking and dynamic simulations to predict binding affinities and elucidate mechanisms of action .

Case Study 2: Antidiabetic Activity

In a model using Drosophila melanogaster, several oxadiazole derivatives were tested for their ability to lower glucose levels. Results indicated that specific compounds not only reduced glucose but also improved overall metabolic health indicators in the model organism .

Mechanism of Action

The mechanism of action of 3-phenyl-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-phenyl-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole and their biological activities:

Key Observations:

Substituent Impact on Activity :

- R1 Position : Bromine (Br) at R1 enhances inhibitory activity against M. tuberculosis MetRS and LeuRS compared to ethoxy (OCH3) or hydrogen (H) .

- R7 Position : Chlorine (Cl) at R7 is critical for antimycobacterial activity (e.g., Compound 27: IC50 = 148.5 µM for MetRS) .

- Fluorine (F) : Fluorine at R4 or R5 improves binding to the adenine pocket of MetRS but reduces activity against resistant strains when substituted at R6 .

Dual-Target Inhibition :

Derivatives with R4=H and R6=OCH3 (e.g., Compounds 2, 13, 17) exhibit dual inhibitory activity against both LeuRS and MetRS, a rare and advantageous trait for overcoming drug resistance .

Structural Flexibility: Vinyl-substituted derivatives (e.g., Compound 18) demonstrate activity against trypanosomatids and leukemia cells, highlighting the scaffold’s adaptability for diverse applications .

Research Findings and SAR Analysis

Binding Modes and Free Energy Calculations

Molecular docking reveals that 3-phenyl-5-(1-phenyl-1H-triazol-4-yl)-1,2,4-oxadiazole derivatives bind similarly to both LeuRS and MetRS. For example, Compound 27 interacts with the adenine-binding region via its 2-methoxy-5-chloro-phenyl group and the amino acid-binding pocket via its 4-fluoro-phenyl ring (Fig. 1a–b) .

Antibacterial Activity vs. Enzyme Inhibition

While some derivatives (e.g., Compounds 2, 13) show strong enzyme inhibition, their antibacterial activity against M. tuberculosis strains varies. For instance, R7=Cl enhances antimycobacterial activity, but R1=Br abolishes it in resistant strains . This dichotomy underscores the need for balanced SAR optimization.

Biological Activity

3-Phenyl-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its anticancer, antibacterial, and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure

The compound features a complex structure that combines an oxadiazole ring with pyrazole substituents. This structural configuration is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study demonstrated that compounds similar to 3-phenyl-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole exhibited significant cytotoxic effects against various cancer cell lines. The compound showed an IC50 range of 1.82 to 5.55 μM , indicating potent activity compared to standard chemotherapeutics like Doxorubicin (DOX) .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| 10c | HCT-116 | 1.82 |

| 10c | HePG-2 | 2.86 |

| 10c | MCF-7 | 5.55 |

| DOX | HCT-116 | 5.23 |

| DOX | HePG-2 | 4.50 |

| DOX | MCF-7 | 4.17 |

The pyrazole moiety has been identified as essential for enhancing cytotoxic activity, while modifications to the oxadiazole ring can influence the overall effectiveness of the compound .

Antibacterial Activity

The antibacterial properties of oxadiazole derivatives have also been investigated. A study found that certain derivatives exhibited moderate to good antibacterial activity against pathogenic bacteria such as Xanthomonas and Pseudomonas species, with effective concentrations (EC50) as low as 7.40 μg/mL .

Table 2: Antibacterial Activity of Oxadiazole Derivatives

| Compound | Bacteria Tested | EC50 (μg/mL) |

|---|---|---|

| 7c | Xac | 7.40 |

| 9a | Psa | 12.85 |

| 8c | Xoo | 35.24 |

These findings suggest that the incorporation of pyrazole into oxadiazole frameworks may enhance antibacterial efficacy .

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, compounds based on the oxadiazole framework have shown anti-inflammatory effects . Research indicates that these compounds can inhibit inflammatory pathways and reduce cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies illustrate the efficacy of related compounds:

- Case Study on Anticancer Activity : A derivative similar to our compound was tested against multiple cancer cell lines, revealing increased apoptosis through activation of caspase pathways and upregulation of p53 expression .

- Case Study on Antibacterial Efficacy : In a comparative study against commercial antibiotics, a series of oxadiazole derivatives demonstrated superior activity against resistant bacterial strains, highlighting their potential in treating infections where conventional antibiotics fail .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-phenyl-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. For example, amidoximes react with activated carbonyl groups (e.g., nitriles or esters) under thermal or catalytic conditions to form the 1,2,4-oxadiazole core. Intermediate characterization relies on NMR, NMR, and mass spectrometry to confirm regioselectivity and purity. Evidence from analogous oxadiazole syntheses highlights the use of trifluoroacetic acid (TFA) in acetonitrile for deprotection and cyclization steps .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : NMR identifies proton environments (e.g., pyrazole NH at δ ~12 ppm and oxadiazole ring protons), while NMR confirms carbonyl (C=O) and aromatic carbons.

- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm) and N-O (950–1250 cm) bonds validate the oxadiazole moiety.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns. Cross-referencing with synthetic intermediates (e.g., amidoximes) ensures accuracy .

Q. What solvents and conditions are optimal for recrystallizing this compound to obtain high-purity single crystals?

- Methodological Answer : Slow evaporation from polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at 4°C is effective. For X-ray diffraction-quality crystals, mixed solvents (e.g., methanol/chloroform) are recommended. Monitoring via powder XRD ensures phase purity. SHELXL software is widely used for refining crystallographic data .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) guide the design of derivatives targeting aminoacyl-tRNA synthetases?

- Methodological Answer : Semi-flexible docking simulations (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., Mycobacterium tuberculosis MetRS or LeuRS) predict binding affinities. Key steps:

Prepare ligand libraries with varying substituents (e.g., halogens, methoxy groups).

Optimize docking parameters (grid size, exhaustiveness) to match active-site residues.

Validate predictions with in vitro aminoacylation assays (IC measurements) .

- Data Contradiction Analysis : Discrepancies between docking scores and experimental IC values may arise from solvent effects or protein flexibility. MD simulations (e.g., GROMACS) refine binding models .

Q. What strategies resolve conflicting spectral data (e.g., unexpected NMR shifts) during structural elucidation?

- Methodological Answer :

- Dynamic Effects : Rotameric equilibria or tautomerism (e.g., pyrazole NH proton exchange) can cause peak broadening. Variable-temperature NMR (VT-NMR) clarifies dynamic behavior.

- Impurity Identification : LC-MS/MS detects trace byproducts (e.g., uncyclized intermediates).

- DFT Calculations : Simulate NMR chemical shifts (Gaussian 16) to match experimental data, accounting for solvent polarity .

Q. How do electronic and steric modifications (e.g., substituent effects) influence the compound’s bioactivity and metabolic stability?

- Methodological Answer :

- SAR Studies : Introduce electron-withdrawing groups (e.g., -CF) to enhance enzyme inhibition but monitor cytotoxicity (HEK293/HepG2 assays).

- DMPK Profiling : Assess metabolic stability via human liver microsome (HLM) assays. Fluorination at para positions reduces CYP3A4-mediated oxidation, improving half-life .

Q. What experimental and computational approaches validate the compound’s mechanism of action in antitubercular activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC against recombinant MetRS/LeuRS using -labeled substrates.

- Whole-B Blood Assays : Quantify LTB suppression (ELISA) to confirm functional inhibition.

- Resistance Studies : Test against mono-resistant M. tuberculosis strains to identify off-target effects .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.